![molecular formula C17H16N2O3S B6495664 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide CAS No. 1351614-69-1](/img/structure/B6495664.png)
2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is a compound that combines a phenoxy group, a quinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the quinoline ring.
Formation of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the amine group on the quinoline ring with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the phenoxy or quinoline rings.
Scientific Research Applications
Scientific Research Applications of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide
This compound is a chemical compound with a variety of applications in scientific research. It features a phenoxy group, a quinoline moiety, and a sulfonamide functional group. The compound has a molecular weight of approximately 336.38 g/mol.
Potential Applications
- Drug Discovery N-(quinolin-8-yl)ethane-1-sulfonamide is a versatile chemical compound that can be used in drug discovery.
- Medicinal Chemistry The compound's structure suggests potential interactions with biological targets, making it a candidate for medicinal chemistry research.
- PKM2 Modulators 8-quinolinesulfonamide derivatives have been designed as PKM2 modulators using molecular docking and molecular dynamics techniques .
- Anti-Cancer Activity Studies have explored quinolinesulfonamide derivatives for potential anticancer activity . In vitro experiments have shown that quinolinesulfonamide derivatives significantly reduced the number of A549 lung cancer cells, which indicates a high anti-proliferative effect .
The biological activity of this compound is primarily linked to its quinoline component, known for various pharmacological effects. Compounds containing quinoline structures have been studied for their various pharmacological effects.
Interaction Studies
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)ethane-1-sulfonamide: Lacks the phenoxy group, which may reduce its binding affinity and specificity.
2-phenoxyethane-1-sulfonamide: Lacks the quinoline moiety, which may reduce its ability to intercalate with DNA.
Quinoline derivatives: Various quinoline derivatives have different substituents, affecting their biological activity and specificity.
Uniqueness
2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is unique due to the combination of the phenoxy, quinoline, and sulfonamide groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Biological Activity
2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfonamide moieties. The incorporation of the phenoxy group is crucial for enhancing biological activity. Various studies have explored modifications to the quinoline structure to optimize its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, in vitro evaluations demonstrated that derivatives of quinoline sulfonamides exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and U87-MG (glioblastoma) . The mechanism involves modulation of pyruvate kinase muscle isoform 2 (PKM2), which plays a critical role in cancer metabolism.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 15 |
MDA-MB-231 | 20 | |
U87-MG | 25 |
The compound's mechanism includes:
- Inhibition of PKM2 : This leads to reduced intracellular pyruvate levels, contributing to decreased cancer cell viability and altered cell cycle progression .
- Induction of Apoptosis : DNA fragmentation assays indicate that treatment with this compound results in increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research indicates a strong structure–activity relationship where modifications to the quinoline scaffold significantly influence biological activity. The phenoxy group has been identified as a key moiety that enhances interactions with target proteins, thereby increasing potency against various targets .
Case Studies
Case Study 1 : A study involving the compound showed significant anti-proliferative effects on A549 lung cancer cells, with a reported IC50 value indicating high potency compared to traditional chemotherapeutics .
Case Study 2 : Another investigation focused on the compound's ability to inhibit DAPK1 and CSF1R, which are implicated in neurodegenerative diseases. The results suggested potential for dual therapeutic applications in both oncology and neurology .
Properties
IUPAC Name |
2-phenoxy-N-quinolin-8-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-23(21,13-12-22-15-8-2-1-3-9-15)19-16-10-4-6-14-7-5-11-18-17(14)16/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURYTQKTELHSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.